molecular formula C19H23NO3 B268176 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide

4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide

Cat. No. B268176
M. Wt: 313.4 g/mol
InChI Key: HIUOGQPMDRRHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. EPPB is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes, making it a valuable tool for studying these processes. In

Mechanism of Action

4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide targets specific protein-protein interactions by binding to the hydrophobic pockets on the surface of proteins. By inhibiting these interactions, 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide can disrupt various biological processes, including cell signaling, protein folding, and gene expression. 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been shown to specifically target the interactions between the E3 ubiquitin ligase Siah and its substrates, leading to the degradation of these substrates.
Biochemical and physiological effects:
4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the inhibition of viral replication. 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has also been shown to induce apoptosis in cancer cells and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide in lab experiments is its specificity for certain protein-protein interactions, making it a valuable tool for studying these interactions. 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide is also readily available and has been optimized for high yields. However, one limitation of using 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide research, including the development of more potent and selective inhibitors, the exploration of new biological processes that can be targeted by 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide, and the evaluation of 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide's potential as a therapeutic agent. Additionally, the use of 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide in combination with other drugs or therapies may enhance its efficacy in treating various diseases.

Synthesis Methods

The synthesis of 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide involves a multi-step process that begins with the reaction of 4-nitrophenyl chloroformate with 2-ethoxyethanol, followed by the addition of N-phenylethylamine. The resulting intermediate is then reduced to yield 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide. The synthesis of 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been optimized to produce high yields, making it readily available for scientific research.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cancer cell proliferation. In neurodegenerative disease research, 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In infectious disease research, 4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide has been shown to inhibit the replication of viruses such as Zika virus and dengue virus.

properties

Product Name

4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C19H23NO3/c1-3-22-13-14-23-18-11-9-17(10-12-18)19(21)20-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,20,21)

InChI Key

HIUOGQPMDRRHAR-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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